molecular formula C12H14BBrClFO2 B14025048 2-(2-Bromo-4-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Bromo-4-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14025048
M. Wt: 335.41 g/mol
InChI Key: GNXMZLDDPJARHZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a phenyl ring, as well as a dioxaborolane moiety. These features make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-4-chloro-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Substituted Phenyl Derivatives: Resulting from substitution reactions.

    Biaryl Compounds: Formed through cross-coupling reactions.

    Phenols and Dehalogenated Products: From oxidation and reduction reactions.

Scientific Research Applications

2-(2-Bromo-4-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate
  • (2-Bromo-4-chloro-6-fluorophenyl)methanol
  • 2-Bromo-4-chloro-6-fluorophenyl isocyanate

Uniqueness

2-(2-Bromo-4-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly effective in Suzuki-Miyaura cross-coupling reactions. This distinguishes it from other similar compounds that may lack the boronic ester group and, consequently, have different reactivity and applications.

Properties

Molecular Formula

C12H14BBrClFO2

Molecular Weight

335.41 g/mol

IUPAC Name

2-(2-bromo-4-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(15)6-9(10)16/h5-6H,1-4H3

InChI Key

GNXMZLDDPJARHZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Cl)F

Origin of Product

United States

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